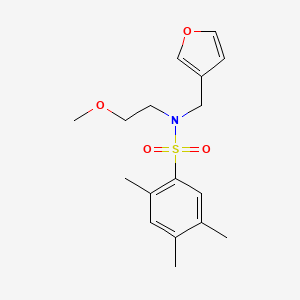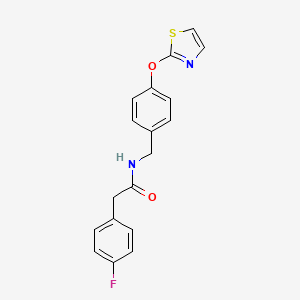
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide, commonly referred to as FMTS, is a sulfonamide compound that has gained popularity in scientific research due to its unique chemical properties. FMTS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 381.5 g/mol.
Mecanismo De Acción
FMTS has been shown to bind to proteins through a covalent bond with a specific amino acid residue, cysteine. This covalent bond forms a stable adduct, which can be detected through mass spectrometry. By selectively targeting cysteine residues in proteins, FMTS can be used to study protein-protein interactions and identify potential drug targets.
Biochemical and Physiological Effects
FMTS has been shown to have minimal toxicity in vitro and in vivo, making it a safe and effective tool for scientific research. In addition, FMTS has been shown to be cell-permeable, allowing it to enter cells and interact with intracellular proteins. FMTS has also been shown to have a high binding affinity for cysteine residues, making it a potent inhibitor of proteins that contain cysteine residues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FMTS in lab experiments is its high binding affinity for cysteine residues, which allows for selective targeting of specific proteins. Additionally, FMTS is cell-permeable, making it an effective tool for studying intracellular protein-protein interactions. However, one limitation of using FMTS is its potential to non-specifically bind to other amino acids, which can lead to false-positive results.
Direcciones Futuras
The unique chemical properties of FMTS make it a promising tool for future scientific research. One potential future direction is the development of FMTS-based drugs for the treatment of cancer and viral infections. Additionally, FMTS could be used in the development of new antibiotics, as it has been shown to inhibit the growth of bacterial cells. Finally, FMTS could be used in the development of new tools for studying protein-protein interactions, such as fluorescent probes and biosensors.
Métodos De Síntesis
The synthesis of FMTS involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with furfurylamine and 2-methoxyethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure FMTS. This synthesis method has been optimized to increase yield and purity, making FMTS more readily available for scientific research.
Aplicaciones Científicas De Investigación
FMTS has been used in a variety of scientific research applications, including as a chemical probe for studying protein-protein interactions and as a fluorescent tag for labeling proteins. FMTS has also been used in drug discovery research, specifically in the development of new antibiotics and antiviral drugs. Additionally, FMTS has shown promise in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-9-15(3)17(10-14(13)2)23(19,20)18(6-8-21-4)11-16-5-7-22-12-16/h5,7,9-10,12H,6,8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNZIVHGKILFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CCOC)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2617451.png)
![[5-Amino-1-(4-fluorophenyl)sulfonylpyrazol-3-yl] 2-bromobenzoate](/img/structure/B2617452.png)


![6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(pyridin-3-ylmethyl)amino]-3,7-dihydro-2H-purin-2-one](/img/structure/B2617456.png)

![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]-2-chloroethanone](/img/structure/B2617460.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2617462.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2617466.png)


![4-chloro-N-{4-[5-(trifluoromethyl)-2-pyridinyl]benzyl}aniline](/img/structure/B2617473.png)
